3,4-Dibrom-5-Fluorpyridin

Übersicht

Beschreibung

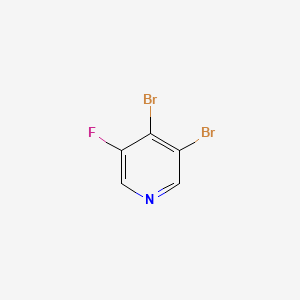

3,4-Dibromo-5-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where two bromine atoms and one fluorine atom are substituted at the 3rd, 4th, and 5th positions of the pyridine ring, respectively

Wissenschaftliche Forschungsanwendungen

3,4-Dibromo-5-fluoropyridine has several applications in scientific research:

Wirkmechanismus

Target of Action

3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the 3,4-Dibromo-5-fluoropyridine is transferred from boron to palladium, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3,4-Dibromo-5-fluoropyridine plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

The result of the action of 3,4-Dibromo-5-fluoropyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of 3,4-Dibromo-5-fluoropyridine may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to obtain the compound in high quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dibromo-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluoropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions with bases like potassium carbonate.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Reduction Products: Fluoropyridine derivatives with reduced bromine content.

Vergleich Mit ähnlichen Verbindungen

3,4-Difluoropyridine: Similar structure but with two fluorine atoms instead of bromine.

2-Bromo-5-fluoropyridine: Bromine and fluorine atoms at different positions on the pyridine ring.

3,5-Dibromo-2-fluoropyridine: Different substitution pattern with bromine and fluorine atoms.

Uniqueness: 3,4-Dibromo-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluoropyridine derivatives. This makes it particularly useful in selective organic synthesis and the development of specialized compounds .

Biologische Aktivität

3,4-Dibromo-5-fluoropyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3,4-Dibromo-5-fluoropyridine is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. This specific substitution pattern enhances its reactivity and biological activity. The compound's molecular formula is C5H3Br2FN, and its molecular weight is approximately 236.89 g/mol.

The biological activity of 3,4-Dibromo-5-fluoropyridine is largely attributed to its ability to interact with various biological targets through specific mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways involved in disease processes. This inhibition is primarily due to the electron-withdrawing effects of the bromine and fluorine substituents, enhancing binding affinity to enzyme active sites .

- Receptor Binding : It engages with specific receptors, potentially influencing signaling pathways that regulate cellular functions. The presence of halogens in its structure allows for stronger interactions with receptor sites compared to non-halogenated analogs .

Biological Activities

3,4-Dibromo-5-fluoropyridine has been investigated for several biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

- Anticancer Potential : Studies have shown that 3,4-Dibromo-5-fluoropyridine can induce apoptosis in cancer cell lines. Its ability to interfere with DNA replication and repair mechanisms makes it a candidate for further development as an anticancer agent .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its modulation of neurotransmitter systems could play a role in protecting neuronal cells from damage .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 3,4-Dibromo-5-fluoropyridine on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis rates, with IC50 values indicating effective cytotoxicity at low concentrations (10-20 µM). Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways .

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3,4-Dibromo-5-fluoropyridine against Staphylococcus aureus showed promising results. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL. The compound was found to disrupt the bacterial cell wall integrity and inhibit biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3,4-Dibromo-5-fluoropyridine | Structure | Yes | Yes |

| 3,4-Difluoropyridine | Structure | Moderate | No |

| 2-Bromo-5-fluoropyridine | Structure | Low | Moderate |

Eigenschaften

IUPAC Name |

3,4-dibromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNORXSGJINCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717821 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-59-1 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.